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molecular formula C11H10N2O3 B8479990 1-Methyl-5-phenoxy-1H-pyrazole-4-carboxylic acid

1-Methyl-5-phenoxy-1H-pyrazole-4-carboxylic acid

Cat. No. B8479990
M. Wt: 218.21 g/mol
InChI Key: MMBHJWQDVXIQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422290B2

Procedure details

1-Methyl-5-phenoxy-1H-pyrazole-4-carboxylic acid ethyl ester (22.55 g; 91.37 mmol) was dissolved in THF/MeOH (1/1) and LiOH in water (7.67 g; 182.73 mmol) was added. After 16 hours at ambient temperature the reaction mixture was washed with EtOAc. The aqueous layer was acidified with 1 N HCl and extracted with EtOAc which was dried and evaporated afterwards.
Name
1-Methyl-5-phenoxy-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
22.55 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.67 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH3:18])[C:10]=1[O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:5])C.[Li+].[OH-].O>C1COCC1.CO>[CH3:18][N:9]1[C:10]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:6]([C:4]([OH:5])=[O:3])[CH:7]=[N:8]1 |f:1.2,4.5|

Inputs

Step One
Name
1-Methyl-5-phenoxy-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
22.55 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1OC1=CC=CC=C1)C
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
7.67 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 16 hours at ambient temperature the reaction mixture was washed with EtOAc
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc which
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated afterwards

Outcomes

Product
Name
Type
Smiles
CN1N=CC(=C1OC1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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